molecular formula C18H20N2O4S B4871413 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B4871413
M. Wt: 360.4 g/mol
InChI Key: SIOQVLSZCZHEBJ-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea is a complex organic compound that features a benzodioxole ring and a dimethoxyphenyl group connected via a thiourea linkage

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11(12-4-6-16-17(8-12)24-10-23-16)19-18(25)20-14-9-13(21-2)5-7-15(14)22-3/h4-9,11H,10H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOQVLSZCZHEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 1-(1,3-Benzodioxol-5-yl)ethanamine with 2,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as large-scale batch reactors and continuous flow systems, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The benzodioxole and dimethoxyphenyl groups may facilitate interactions with hydrophobic pockets in proteins, while the thiourea linkage can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea is unique due to its combination of a benzodioxole ring and a dimethoxyphenyl group linked by a thiourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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